molecular formula C19H34N4O3S B3805465 1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane

1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane

Cat. No.: B3805465
M. Wt: 398.6 g/mol
InChI Key: DHCCUQAQRNMEGO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, a methoxypropyl group, and a methylsulfonylimidazolyl group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

1-cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O3S/c1-26-14-6-11-23-18(15-20-19(23)27(2,24)25)16-21-9-5-10-22(13-12-21)17-7-3-4-8-17/h15,17H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCCUQAQRNMEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxypropyl group, and the cyclopentyl group attachment. Common synthetic routes may include:

    Formation of the Imidazole Ring: This step often involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.

    Introduction of the Methoxypropyl Group: This can be achieved through nucleophilic substitution reactions using methoxypropyl halides.

    Attachment of the Cyclopentyl Group: This step may involve cyclization reactions or the use of cyclopentyl halides in substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxypropyl or cyclopentyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxypropyl halides or cyclopentyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl]methyl](3-methoxypropyl)amine: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    1-Cyclopentyl-4-(3-methoxypropyl)-1,4-diazepane: Lacks the methylsulfonylimidazolyl group.

Uniqueness

1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane
Reactant of Route 2
1-Cyclopentyl-4-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-1,4-diazepane

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